Phosphoric acid;trifluoroborane

Overview

Description

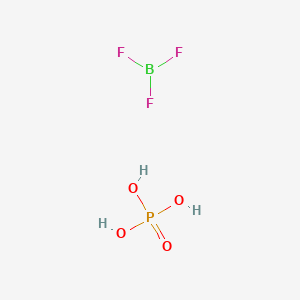

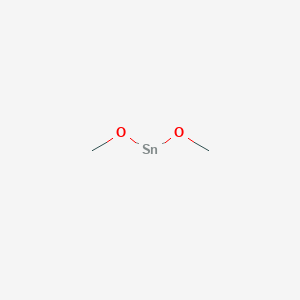

Phosphoric acid;trifluoroborane is a coordination compound with the chemical formula BF3·H3PO4. It is a colorless liquid known for its strong acidity and is primarily used as a catalyst in various organic synthesis reactions . This compound plays a crucial role in accelerating reaction rates and improving yields in processes such as esterification, carbonylation, and cycloaddition reactions .

Mechanism of Action

Target of Action

Phosphoric acid is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++ . It is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed . Boron trifluoride is a useful Lewis acid and a versatile building block for other boron compounds .

Mode of Action

Boron trifluoride reacts with water to give boric acid and fluoroboric acid. The reaction commences with the formation of the aquo adduct, H2O−BF3, which then loses HF that gives fluoroboric acid with boron trifluoride .

Biochemical Pathways

Phosphonates are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon. As phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes, they could be lead compounds for the development of a variety of drugs . Phosphonates are considered resources of important biologically active compounds .

Pharmacokinetics

Absorbed phosphoric acid is distributed widely in the body as phosphate . Increased serum phosphate concentrations have been reported rarely after phosphoric acid ingestion . The pharmacokinetics of prodrugs and their active metabolites can be understood using a two-step, consecutive, first-order irreversible reaction as a basic model for prodrug metabolism .

Result of Action

The ultimate products of food catabolism are CO2 and H2O, with the energy released in the citric acid cycle used to drive the endergonic synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) plus hydrogen phosphate ion . Boron trifluoride is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .

Action Environment

The environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment . The action environment of Phosphoric acid;Trifluoroborane can be influenced by various factors such as temperature, pH, and the presence of other substances that can interact with it. For example, Boron trifluoride reacts exothermically with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride phosphoric acid complex typically involves the reaction of boron trifluoride gas with an ethereal solvent, such as diethyl ether . The reaction is usually carried out at low temperatures, where boron trifluoride gas is bubbled through the solvent to form the complex .

Industrial Production Methods: In industrial settings, the production of boron trifluoride phosphoric acid complex follows a similar approach but on a larger scale. The process involves the controlled introduction of boron trifluoride gas into a reactor containing the solvent, followed by purification steps to isolate the desired complex .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid;trifluoroborane undergoes various types of reactions, including:

Esterification: It acts as a catalyst in the formation of esters from carboxylic acids and alcohols.

Carbonylation: It facilitates the addition of carbon monoxide to organic substrates.

Cycloaddition: It promotes the formation of cyclic compounds through the addition of unsaturated molecules.

Common Reagents and Conditions: The complex is often used in conjunction with reagents such as alcohols, carboxylic acids, and unsaturated hydrocarbons. The reactions typically occur under mild conditions, with the complex acting as a Lewis acid catalyst .

Major Products: The major products formed from these reactions include esters, carbonyl compounds, and cyclic organic molecules .

Scientific Research Applications

Phosphoric acid;trifluoroborane has a wide range of applications in scientific research, including:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in reactions requiring acid catalysis

Biology: The complex is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

- Boron trifluoride acetic acid complex

- Boron trifluoride dihydrate

- Boron trifluoride-methanol solution

- Boron trifluoride tetrahydrofuran complex

Comparison: Phosphoric acid;trifluoroborane is unique due to its strong acidity and versatility as a catalyst in various organic reactions. Compared to other boron trifluoride complexes, it offers distinct advantages in terms of reaction rates and yields .

Properties

IUPAC Name |

phosphoric acid;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.H3O4P/c2-1(3)4;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWKIVHUCKVYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-76-6 | |

| Record name | Borate(3-), trifluoro[phosphato(3-)-.kappa.O]-, hydrogen (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihydrogen trifluoro[phosphato(3-)-O]borate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)